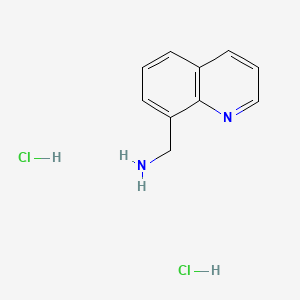

Quinolin-8-ylmethanamine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18004-63-2 |

|---|---|

Molecular Formula |

C10H11ClN2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

quinolin-8-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7,11H2;1H |

InChI Key |

BFMBFIOWYGKDKZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl |

Synonyms |

8-(Aminomethyl)quinoline Dihydrochloride; [(Quinolin-8-yl)methyl]amine Dihydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Quinolin 8 Ylmethanamine Dihydrochloride and Its Analogues

Direct Synthetic Routes to Quinolin-8-ylmethanamine (B184975) Dihydrochloride (B599025)

The direct synthesis of Quinolin-8-ylmethanamine dihydrochloride involves the construction of the key quinolin-8-ylmethanamine core structure followed by the formation of the corresponding dihydrochloride salt. These routes typically begin with a pre-functionalized quinoline (B57606) precursor.

Quinoline Functionalization Approaches for Methyleneamine Group Introduction

The introduction of a methyleneamine (-CH₂NH₂) group at the C8 position of the quinoline ring is a critical step. This is often achieved through a two-step process involving the creation of a one-carbon functional group at the 8-position, which is then converted to the aminomethyl group.

A primary strategy involves the synthesis of quinoline-8-carbaldehyde . This intermediate can be prepared through various methods, including the oxidation of 8-methylquinoline. Once obtained, the aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance, using catalytic hydrogenation (e.g., with H₂ over Palladium catalyst) or metal hydrides, yields the desired quinolin-8-ylmethanamine.

Another viable route starts with quinoline-8-carbonitrile (B1294725) . The nitrile group can be introduced onto the quinoline ring through methods such as the Rosenmund-von Braun reaction of an 8-haloquinoline or Sandmeyer reaction of 8-aminoquinoline (B160924). The quinoline-8-carbonitrile can then be reduced to quinolin-8-ylmethanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Amination Strategies in Quinoline Ring Systems

While direct amination to form an aminomethyl group is less common, strategies for introducing a simple amino group at the C8 position are well-established and can be adapted. For instance, 8-aminoquinoline can be synthesized by the reduction of 8-nitroquinoline, which is obtained from the nitration of quinoline tsijournals.com. Although this provides the amino group directly on the ring, subsequent elaboration to a methyleneamine would be required, making it a less direct approach for the target compound.

More advanced, metal-catalyzed C-H amination reactions have been developed for quinoline systems, often directed by a pre-existing functional group. However, these typically install the N-H bond directly to the quinoline ring rather than forming a methylene (B1212753) spacer.

Salt Formation Techniques for Dihydrochloride Species

Quinolin-8-ylmethanamine is a basic compound due to the presence of two nitrogen atoms: the quinoline ring nitrogen and the primary amine nitrogen. This allows for the formation of a dihydrochloride salt. The salt formation is typically achieved by treating a solution of the free base, usually dissolved in a suitable organic solvent like ethanol (B145695), isopropanol, or diethyl ether, with a solution of hydrogen chloride (HCl).

The HCl can be used as a gas, an aqueous solution (concentrated HCl), or as a solution in an organic solvent (e.g., HCl in ethanol or diethyl ether). The choice of solvent and the form of HCl can influence the crystallinity and yield of the resulting salt. Typically, the dihydrochloride salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried. The formation of a crystalline salt is often desired as it facilitates purification and improves the stability and handling of the compound.

Diversification and Derivatization Approaches for this compound Derivatives

Further functionalization of the quinoline nucleus of Quinolin-8-ylmethanamine allows for the creation of a library of analogues with potentially modulated properties.

Halogenation Reactions on the Quinoline Nucleus

The introduction of halogen atoms onto the quinoline ring can significantly alter the electronic and steric properties of the molecule. Metal-free halogenation methods are particularly attractive due to their cost-effectiveness and reduced metal contamination in the final products.

A range of 8-substituted quinolines, including amides and ureas derived from 8-aminoquinoline, have been successfully halogenated at the C5-position with high regioselectivity. rsc.org Inexpensive and atom-economical reagents like trichloroisocyanuric acid (TCCA) for chlorination and tribromoisocyanuric acid (TBCA) for bromination are effective under mild, room temperature conditions. rsc.orgrsc.org N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are also commonly employed halogenating agents. rsc.orgresearchgate.net

The reaction conditions, including the solvent and the specific halogenating agent, can be optimized to achieve high yields of the desired halogenated product. For instance, the halogenation of N-(quinolin-8-yl)acetamide has been studied with various halogen sources, demonstrating the feasibility of these transformations. rsc.org

Table 1: Examples of C5-Halogenation of 8-Substituted Quinoline Derivatives

| Substrate | Halogenating Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(Quinolin-8-yl)acetamide | TCCA | CH₃CN | N-(5-Chloroquinolin-8-yl)acetamide | 95 | rsc.org |

| N-(Quinolin-8-yl)acetamide | TBCA | CH₃CN | N-(5-Bromoquinolin-8-yl)acetamide | 96 | rsc.org |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA | CH₃CN | N-(5-Chloro-2-methylquinolin-8-yl)benzamide | 97 | rsc.org |

| N'-(Quinolin-8-yl)urea derivative | TCCA | CH₃CN | N'-(5-Chloroquinolin-8-yl)urea derivative | 98 | rsc.org |

| 8-Methylquinoline | TCCA | CH₃CN | 5-Chloro-8-methylquinoline | Major Product | rsc.org |

Mannich Reactions and Adduct Formation

The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. hakon-art.comresearchgate.net While Quinolin-8-ylmethanamine itself is not the typical substrate for a Mannich reaction (as it lacks a sufficiently acidic C-H bond on the quinoline ring for this reaction), derivatives of the quinoline nucleus, particularly those with activating groups like a hydroxyl group at a neighboring position, readily undergo this transformation.

For example, 8-hydroxyquinoline (B1678124) derivatives can be functionalized at the C7 position via a Mannich reaction using formaldehyde (B43269) and a primary or secondary amine. This demonstrates a viable strategy for introducing further aminoalkyl side chains onto a functionalized quinolin-8-ylmethanamine core, assuming the presence of an activating group. The products of such reactions are known as Mannich bases. tsijournals.comhakon-art.com

Table 2: Examples of Mannich Reactions on Quinoline Derivatives

| Quinoline Substrate | Amine | Aldehyde | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide | Secondary Amine | Formaldehyde | - | Mannich Base of Cinchophen Amide | hakon-art.com |

| Acetanilide derivatives | - | Vilsmeier reagent (POCl₃/DMF) | - | 2-Chloro-3-formylquinolines | researchgate.net |

| α-Ketohydrazones | 2-Acetamidobenzaldehyde | - | N-benzylpiperazine, then acid | Quinoline derivatives | tandfonline.com |

Buchwald-Hartwig Coupling and Related Cross-Coupling Methodologies

The Buchwald-Hartwig amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is favored for its mild reaction conditions, high yields, and broad substrate scope, accommodating a wide variety of functional groups. wikipedia.orgias.ac.in The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine product. wikipedia.orglibretexts.orgnih.gov

In the context of quinoline chemistry, the Buchwald-Hartwig reaction provides a powerful tool for introducing amino substituents onto the quinoline scaffold. For instance, it has been successfully applied to synthesize novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives by coupling 5-bromo-8-benzyloxyquinoline with various secondary anilines. ias.ac.inresearchgate.net The efficiency of this transformation is highly dependent on the choice of the palladium/ligand system, with sterically demanding, electron-rich phosphine (B1218219) ligands often being crucial for achieving high yields. ias.ac.in

A study on the synthesis of 8-(N,N-dialkylamino)quinoline-2-carbaldehydes utilized a microwave-assisted Buchwald-Hartwig N-arylation of 8-bromo-2-methylquinoline (B152758) with various amines. arkat-usa.org This approach highlights the versatility and efficiency of the methodology, providing good yields in a single step. arkat-usa.org However, the study also noted a potential limitation where products with strong chelating properties can sequester the palladium catalyst, thereby inhibiting the reaction. arkat-usa.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and often require optimization for specific substrates. ias.ac.inlibretexts.org

| Aryl Halide Substrate | Amine Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| 5-bromo-8-benzyloxyquinoline | Secondary anilines | Pd(OAc)₂ / Sterically hindered phosphine ligands (e.g., Johnphos) | 5-(N-substituted-anilino)-8-benzyloxyquinolines | ias.ac.inresearchgate.net |

| 8-bromo-2-methylquinoline | Various primary and secondary amines | Pd(OAc)₂ / BINAP (microwave-assisted) | 8-(N,N-dialkylamino)-2-methylquinolines | arkat-usa.org |

| 6,7-dihalo-5,8-quinolinequinone | Aniline (B41778) derivatives | Pd(OAc)₂ / BrettPhos | 6,7-diamino-5,8-quinolinequinones | scienceopen.com |

| Aryl chlorides/bromides | Ammonia (B1221849) or ammonia equivalents | Pd(0) / Various phosphine ligands | Primary arylamines | organic-chemistry.org |

Ortho-Lithiation and Subsequent Electrophilic Trapping for Functionalization

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The method relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, which coordinates to an organolithium reagent (like n-BuLi or t-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgyoutube.com This generates a stabilized aryllithium intermediate that can then be trapped by a wide range of electrophiles, introducing a new substituent exclusively at the ortho position. wikipedia.org

In the quinoline system, the nitrogen atom of the ring and other substituents can act as DMGs. A significant study re-examined the direct ortho-lithiation of N-H containing (quinolin-8-yl)phosphinimidic amides. nih.gov It was found that using 2.4 equivalents of t-BuLi in THF effectively produced a N,C(ortho)-dilithiated species. This intermediate was successfully trapped with various electrophiles, leading to new functionalized ortho-derivatives in good yields. nih.gov This demonstrates a precise method for introducing substituents at the C7 position of an 8-aminoquinoline derivative.

The choice of the organolithium reagent is critical; while n-BuLi can be effective, bulkier reagents like t-BuLi or s-BuLi, or lithium amide bases like LDA, may be required to favor deprotonation over other potential side reactions, such as lithium-halogen exchange when aryl halides are used. sciencemadness.orgyoutube.com The reaction is generally performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediates. sciencemadness.org This methodology offers a complementary approach to traditional electrophilic aromatic substitution, providing access to substitution patterns that are otherwise difficult to obtain. acs.org

| Substrate | Directing Group | Lithiating Agent | Key Intermediate | Resulting Functionalization | Reference |

|---|---|---|---|---|---|

| N-(tert-butyl)-P,P-diphenyl-N'-(quinolin-8-yl)phosphinimidic amide | Phosphinimidic amide and quinoline nitrogen | t-BuLi (2.4 equiv.) | N,C7-dilithiated quinoline | Derivatization at the C7 position | nih.gov |

| Anisole (general example) | Methoxy group | n-BuLi | 2-lithioanisole | Ortho-functionalization | wikipedia.org |

| N-BOC-aniline | N-BOC group | s-BuLi / TMEDA | N-BOC-2-lithioaniline | Ortho-functionalization | acs.org |

Protection and Deprotection Strategies for the Amine Moiety

In the multistep synthesis of complex molecules like quinolin-8-ylmethanamine analogues, the protection and deprotection of reactive functional groups, particularly amines, is a critical strategy. organic-chemistry.orgresearchgate.net The amino group is nucleophilic and basic, making it susceptible to reaction with a wide range of reagents. researchgate.net Temporarily masking the amine as a less reactive derivative, such as a carbamate (B1207046) or an amide, prevents unwanted side reactions. organic-chemistry.orgwikipedia.org

Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net The choice of protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule (orthogonality). organic-chemistry.orgwikipedia.org

For example, the Boc group is widely used due to its ease of introduction and its removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are often mild enough to leave other acid-labile groups intact. wikipedia.orgmdpi.com A synthesis of hybrid 8-hydroxyquinoline-indole derivatives demonstrated the utility of this strategy, where the 8-amino group of a quinoline precursor was protected as a Boc-carbamate. mdpi.com This allowed for subsequent modifications at another position of the molecule, followed by the clean removal of the Boc group with TFA to yield the final product. mdpi.com This highlights the importance of a robust protection-deprotection sequence in achieving the desired synthetic target. researchgate.net

| Protecting Group | Abbreviation | Structure of Protected Amine | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Carbamate (R-NH-Boc) | Strong acid (e.g., TFA, HCl) | researchgate.netmdpi.com |

| benzyloxycarbonyl | Cbz or Z | Carbamate (R-NH-Cbz) | Catalytic hydrogenolysis (H₂, Pd/C) | researchgate.net |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Carbamate (R-NH-Fmoc) | Base (e.g., piperidine) | organic-chemistry.orgwikipedia.org |

| Sulfonyl groups (e.g., tosyl) | Ts | Sulfonamide (R-NH-SO₂Ar) | Harsh acidic or reductive conditions | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating Quinoline

The quinoline ring serves as a valuable building block for the construction of more complex, polycyclic fused heterocyclic systems. These larger structures often exhibit significant biological activities. nih.govcdnsciencepub.com Various synthetic strategies have been developed to append additional rings onto the quinoline framework.

One notable class of fused systems is the pyrido[2,3,4-kl]acridines, which are marine alkaloids known for their cytotoxicity. nih.govsciforum.net A biomimetic synthesis approach involves the reaction of β,β'-diaminoketones with quinones or diketones to construct the pyridoacridine skeleton. nih.govsciforum.net Another method describes a convenient synthesis of the pyrido[2,3,4-kl]acridine core via cyclization and intramolecular nitrene insertion. cdnsciencepub.com

The synthesis of pyrazolo[4,3-c]quinolines represents another important avenue. tandfonline.comresearchgate.net For example, reacting 2,4-dichloroquinoline-3-carbonitrile (B1351073) with cyanoacetic acid hydrazide can lead to the formation of a 3-amino-1H-pyrazolo[4,3-c]quinoline intermediate, which can be further elaborated. tandfonline.com Subsequent N-alkylation and reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-aminopyrazolo[4,3-c]quinolin-4-ones, which are precursors to other novel fused systems. researchgate.net These synthetic routes demonstrate the chemical versatility of quinoline precursors in generating diverse and complex heterocyclic architectures. nih.gov

| Fused System | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Pyrido[2,3,4-kl]acridines | β,β'-diaminoketones and quinones/diketones | Biomimetic condensation/cyclization | nih.govsciforum.net |

| Pyrido[2,3,4-kl]acridines | Substituted anilines and quinolinic anhydride (B1165640) derivatives | Cyclization and intramolecular nitrene insertion | cdnsciencepub.com |

| Pyrazolo[4,3-c]quinolines | 2,4-dichloroquinoline-3-carbonitrile and hydrazides | Nucleophilic substitution and cyclization | tandfonline.com |

| Pyrazolo[4,3-c]quinolin-4-ones | N-alkylated quinolinones and hydrazine hydrate | Condensation/cyclization | researchgate.net |

| Triazinoquinazolinones | 3-Aminoquinazolinone derivatives and various reagents | Nucleophilic interaction/cyclization | nih.gov |

Preparation of Quinoline-Based Hybrids and conjugates

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a prominent approach in drug design. rsc.orgnih.gov This can lead to compounds with enhanced activity, improved selectivity, or novel mechanisms of action. rsc.org The quinoline scaffold is a privileged structure frequently used in the design of such hybrids due to its wide range of biological activities. nih.govresearchgate.net

A significant area of research involves the synthesis of quinoline-chalcone hybrids. rsc.orgnih.gov Chalcones, or 1,3-diarylprop-2-en-1-ones, are another class of compounds with notable biological properties. nih.gov The synthesis typically involves coupling a quinoline moiety to a chalcone (B49325) scaffold, often through a flexible linker. nih.govnih.gov For example, a series of quinoline-chalcone hybrids were prepared by first synthesizing the respective chalcone and quinoline fragments and then linking them, demonstrating potent anticancer activities. nih.gov

Other important classes of quinoline hybrids include:

Quinoline-triazole hybrids: Synthesized by conjugating 8-aminoquinoline with various substituted triazoles, often using click chemistry. researchgate.net

Quinoline-pyrimidine hybrids: These have shown significant antiplasmodial activity and are prepared by linking 4-aminoquinoline (B48711) derivatives with pyrimidine (B1678525) moieties. nih.gov

Quinoline-sulfonamide hybrids: These conjugates, connecting arylsulfonamide groups to an aminoquinoline, have also been explored as potential antimalarial agents. nih.gov

The design and synthesis of these hybrid molecules offer a vast chemical space for developing new compounds based on the quinolin-8-ylmethanamine framework. core.ac.uk

| Hybrid Class | Constituent Pharmacophores | Synthetic Linkage Strategy | Example Application/Activity | Reference |

|---|---|---|---|---|

| Quinoline-Chalcone | Quinoline and Chalcone | Claisen-Schmidt condensation followed by amide or other linker formation | Anticancer, Antimalarial | rsc.orgnih.govnih.gov |

| Quinoline-Triazole | Quinoline and 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Antimicrobial | researchgate.net |

| Quinoline-Pyrimidine | 4-Aminoquinoline and Pyrimidine | Linkage through modified anilines | Antimalarial | nih.gov |

| Quinoline-Sulfonamide | Aminoquinoline and Arylsulfonamide | Connection via a linker group | Antimalarial | nih.gov |

| Quinoline-Indole | 8-Hydroxyquinoline and Indole | Amide bond formation (EDCI/DMAP coupling) | Inhibitors of Aβ aggregation | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of Quinolin 8 Ylmethanamine Dihydrochloride

Condensation Reactions Involving the Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 8-position of the quinoline (B57606) ring is a key functional group that readily participates in condensation reactions. This reactivity is fundamental to the synthesis of more complex molecules derived from this scaffold.

A hallmark reaction of the primary amine in Quinolin-8-ylmethanamine (B184975) is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines. This transformation is significant for creating derivatives with diverse applications. The formation of the characteristic azomethine or imine group (-C=N-) is believed to be a crucial structural requirement for the biological activity of many Schiff bases. researchgate.netnih.gov

The mechanism for Schiff base formation is a two-step process involving nucleophilic addition followed by dehydration. researchgate.net

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.net This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.netyoutube.com

Dehydration: The hemiaminal intermediate is typically unstable and undergoes elimination of a water molecule to form the stable imine. researchgate.netyoutube.com This dehydration step is often the rate-determining step and is generally catalyzed by acid.

Research on the related compound, 8-aminoquinoline (B160924), demonstrates this reactivity. It readily condenses with aldehydes such as 2-hydroxy naphthaldehyde and ortho-vanillin to form the corresponding Schiff base ligands. nih.gov Similarly, hydrazide derivatives of quinoline have been used to synthesize a variety of Schiff bases, highlighting the general reactivity of amine functionalities attached to the quinoline core in forming C=N bonds. doaj.orgresearchgate.net

Table 1: Mechanistic Steps in Schiff Base Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon. | Hemiaminal (Carbinolamine) |

| 2 | Proton transfer from nitrogen to oxygen occurs, forming a better leaving group (water). | Protonated Hemiaminal |

| 3 | The lone pair on the nitrogen helps to expel the water molecule. | Iminium Ion |

| 4 | Deprotonation of the nitrogen results in the final Schiff base product. | Imine (Schiff Base) |

The reactivity of the amine group in Quinolin-8-ylmethanamine dihydrochloride (B599025) is highly dependent on the reaction environment, particularly the pH.

Acidic Conditions: In a strongly acidic medium, the primary amine group will be fully protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). This protonation removes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus inhibiting its reaction with carbonyl compounds. However, mild acidic conditions are often used to catalyze the dehydration step of Schiff base formation. youtube.com

Basic Conditions: The addition of a base is necessary to deprotonate the dihydrochloride salt, freeing the primary amine to act as a nucleophile. Many syntheses involving similar quinoline precursors are carried out in solvents like methanol (B129727) or ethanol (B145695), sometimes with refluxing, to facilitate the reaction. nih.gov For example, the synthesis of Schiff bases from 8-aminoquinoline has been successfully conducted by refluxing the reactants in methanol for several hours. nih.gov

Catalysis: While pH control is crucial, other catalysts can be employed. Lewis acids, for instance, can be used to activate the carbonyl group toward nucleophilic attack. nih.gov The choice of solvent and temperature also plays a critical role in managing the reaction kinetics and yield.

Nucleophilic and Electrophilic Pathways of the Quinoline Moiety

The quinoline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This fusion results in a complex electronic landscape that dictates its reactivity towards both electrophiles and nucleophiles. nih.gov The nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene, but it influences the two rings differently. researchgate.net

Electrophilic Substitution: The pyridine ring is strongly deactivated by the electronegative nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the more activated benzene ring, primarily at positions 5 and 8. researchgate.netiust.ac.ir Common EAS reactions include:

Nitration: Treatment of quinoline with a nitrating mixture (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Sulfonation: The outcome of sulfonation is temperature-dependent. At 220°C, quinoline-8-sulfonic acid is the main product, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed. researchgate.net In Quinolin-8-ylmethanamine, the 8-position is already substituted, so electrophilic attack would be directed primarily to the 5-position, influenced by the directing effects of the existing substituent.

Nucleophilic Substitution: The pyridine ring is electron-deficient due to the nitrogen atom and is therefore the site for nucleophilic substitution, which occurs preferentially at positions 2 and 4. researchgate.netiust.ac.ir Halogenated quinolines are particularly useful substrates for these reactions. For instance, 2- and 4-chloroquinolines are highly susceptible to nucleophilic displacement, similar to α- and γ-halopyridines. iust.ac.ir Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chlorine at the 4-position can be readily displaced by various nucleophiles to create sulfanyl, hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net

Table 2: Regioselectivity of Reactions on the Quinoline Ring

| Reaction Type | Preferred Positions | Rationale |

|---|---|---|

| Electrophilic Substitution | 5 and 8 | The benzene ring is more electron-rich than the pyridine ring. researchgate.net |

| Nucleophilic Substitution | 2 and 4 | The pyridine ring is electron-deficient due to the electronegative nitrogen atom. researchgate.net |

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry is a critical aspect in the synthesis and reactivity of substituted quinolines, as the introduction of functional groups can lead to the formation of chiral centers. While Quinolin-8-ylmethanamine itself is not chiral, reactions involving this molecule can generate stereoisomers.

The synthesis of naturally occurring quinoline alkaloids often requires precise control of stereochemistry. rsc.org For example, the absolute configurations and enantiomeric purity are crucial determinants of the biological activity of these compounds. rsc.orgresearchgate.net

For derivatives of Quinolin-8-ylmethanamine, stereochemical considerations become important in several scenarios:

Modification of the Side Chain: If the methylene carbon of the methanamine side chain undergoes a reaction that introduces a second, different substituent, it will become a chiral center, leading to the formation of a pair of enantiomers.

Reactions on the Quinoline Ring: The introduction of a new substituent on the quinoline ring of a chiral derivative would lead to the formation of diastereomers.

Asymmetric Synthesis: Modern synthetic methods, such as the aza-vinylogous Povarov reaction, have been developed to achieve stereoselective synthesis of complex quinoline derivatives. nih.gov These methods are designed to control the spatial arrangement of atoms during the formation of new stereocenters.

The study of vindoline (B23647) addition to benzoquinone highlights the complexity that can arise, with the formation of various adducts as mixtures of conformational isomers (atropisomers) due to restricted rotation around newly formed bonds. mdpi.com This underscores the need to consider not only point chirality but also axial chirality in complex quinoline systems. Therefore, any synthetic strategy involving Quinolin-8-ylmethanamine must account for the potential creation of stereoisomers and employ appropriate methods for their separation or selective synthesis if a specific stereoisomer is desired.

Coordination Chemistry and Ligand Design Principles with Quinolin 8 Ylmethanamine Dihydrochloride

Quinolin-8-ylmethanamine (B184975) Dihydrochloride (B599025) as a Multidentate Ligand

The structure of Quinolin-8-ylmethanamine, featuring a nitrogen atom within the quinoline (B57606) ring and another in the exocyclic methanamine group, predisposes it to act as a multidentate ligand. Specifically, it functions as a bidentate N,N-donor ligand. This dual-point attachment capability is fundamental to its ability to form stable complexes with metal centers. ebsco.com The study of quinoline-containing ligands is a robust area of research, with many derivatives synthesized to probe their coordination behavior with various transition metals. researchgate.net

Chelation is the process where a multidentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. ebsco.com In the case of Quinolin-8-ylmethanamine, the coordination typically occurs through the quinoline nitrogen (N1) and the primary amine nitrogen of the methanamine side chain. This bidentate coordination results in the formation of a highly stable five-membered chelate ring with the metal ion.

The stability of this arrangement is a hallmark of the chelate effect, where the formation of a ring structure enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. The 8-substituted quinoline framework is crucial; for instance, 8-hydroxyquinoline (B1678124) is well-known for its potent chelating ability, forming stable complexes with numerous divalent metal ions, a property not shared by its other monohydroxyquinoline isomers. nih.gov Similarly, the 8-aminoquinoline (B160924) scaffold, from which Quinolin-8-ylmethanamine is derived, is recognized for its capacity as a bidentate chelating agent. nih.gov

The coordination of quinoline-based ligands with a wide array of metal ions has been extensively studied. Schiff bases derived from quinoline, for example, have been shown to coordinate with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III). mdpi.com Spectroscopic and analytical data from these studies reveal that coordination often involves the quinoline nitrogen and another donor atom from the Schiff base side chain, such as azomethine nitrogen or phenolic oxygen. mdpi.com

For ligands like Quinolin-8-ylmethanamine, complexation with transition metal ions such as copper, zinc, nickel, and cobalt is expected to yield stable complexes. Studies on similar 8-hydroxyquinoline derivatives have characterized their complex formation with essential metal ions like Cu(II) and Zn(II). mdpi.com The resulting complexes often adopt geometries dictated by the coordination preferences of the metal ion, such as octahedral or square planar. nih.govresearchgate.net For instance, tripodal ligands incorporating quinoline moieties have been shown to form five-coordinate complexes with copper and zinc, where the metal ion's geometry is influenced by steric interactions from the bulky quinoline rings. researchgate.net

Table 1: Examples of Metal Complexation with Quinoline-Based Ligands

| Ligand Type | Metal Ion(s) | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Quinoline Schiff Bases | Cu(II), Ni(II), Co(II), Fe(III) | Octahedral | mdpi.com |

| Azo-Dye Quinoline Ligands | Cu(II) | Octahedral, Square Planar | nih.gov |

| 8-Hydroxyquinoline Derivatives | Cu(II), Zn(II), Fe(III) | Varies (e.g., Octahedral) | mdpi.com |

| Tripodal Quinolylethyl Amine | Cu(II), Zn(II) | Trigonal Bipyramidal | researchgate.net |

| 8-sulfonyl-(1-pyrazolyl)-quinoline | Ag(I) | Distorted Tetrahedral | rsc.org |

The rational design of ligands is a cornerstone of modern coordination chemistry, allowing for the synthesis of molecules with tailored properties. The quinoline scaffold is a versatile platform for this purpose. ckthakurcollege.netnih.gov By modifying the quinoline ring or its substituents, chemists can fine-tune the steric and electronic properties of the ligand to achieve selective coordination with specific transition metal centers. nih.govmdpi.com

Key design strategies include:

Introducing Substituents: Adding electron-donating or electron-withdrawing groups to the quinoline ring can alter the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond.

Varying the Chelating Arm: Modifying the side chain at the 8-position allows for changes in the "bite angle" and flexibility of the chelate ring. The use of a simple CH₂NH₂ arm in Quinolin-8-ylmethanamine provides a flexible five-membered ring, while more rigid or bulkier side chains can enforce different coordination geometries.

Controlling Denticity: Ligands can be designed with multiple quinoline units to create polydentate ligands. For example, tripodal ligands containing three quinoline moieties have been synthesized to encapsulate metal ions, leading to highly stable complexes. researchgate.net

Redox-Active Moieties: Incorporating redox-active centers, such as the antimony atom in quinoline-appended stibane ligands, allows for ligand-controlled redox processes where the ligand actively participates in the electronic behavior of the complex. acs.org

These design principles are crucial for developing new catalysts, sensors, and materials where the properties of the metal complex are precisely controlled by the ligand architecture. ckthakurcollege.netacs.org

Supramolecular Assembly and Metal-Ligand Interactions

Beyond the formation of simple mononuclear complexes, Quinolin-8-ylmethanamine and related ligands are instrumental in the construction of larger, ordered supramolecular assemblies. These architectures are held together by a combination of coordinative bonds and weaker non-covalent interactions.

The assembly and crystal packing of metal complexes involving quinoline ligands are significantly influenced by a variety of non-covalent interactions. mdpi.com These interactions, while weaker than covalent or coordinative bonds, are directional and collectively play a critical role in dictating the final three-dimensional structure. nih.govmdpi.com

Key non-covalent interactions include:

π-π Stacking: The planar, aromatic nature of the quinoline ring makes it highly susceptible to π-π stacking interactions. mdpi.com These interactions are common in the solid-state structures of quinoline complexes, often leading to the formation of dimeric pairs or extended columnar arrays. rsc.org A Cambridge Structural Database search revealed that π-π stacking occurs in 69% of metal complexes with functionalized quinoline-based ligands. rsc.org

Hydrogen Bonding: The dihydrochloride salt of Quinolin-8-ylmethanamine implies the presence of N-H groups that can act as hydrogen bond donors. In metal complexes, these groups, along with other potential hydrogen bond donors or acceptors in the system (e.g., coordinated water molecules, counter-ions), can form extensive hydrogen-bonding networks that stabilize the crystal lattice. acs.org

Table 2: Common Non-Covalent Interactions in Quinoline-Based Supramolecular Systems

| Interaction Type | Description | Structural Consequence | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Formation of dimers and extended 1D or 2D networks. | rsc.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N, Cl). | Stabilizes crystal packing and directs assembly into higher-dimensional architectures. | acs.org |

| C-H···π Interactions | Interaction of a C-H bond with a π-electron system. | Contributes to the self-assembly of dimers and higher-order structures. | rsc.orgacs.org |

| van der Waals Forces | Weak intermolecular forces that contribute to the overall stability of molecular packing. | Plays a prominent role in the stability and function of supramolecular systems. | nih.gov |

The predictable coordination geometry of metal ions combined with the defined shape of ligands like Quinolin-8-ylmethanamine allows for the "bottom-up" construction of complex metallosupramolecular architectures. nih.gov This design-led approach, often termed coordination-driven self-assembly, uses metal ions as "glue" or nodes and organic ligands as "linkers" or spacers to build discrete, large-scale structures such as molecular polygons and polyhedra. nih.govnih.govmdpi.com

The final architecture is determined by the interplay between the preferred coordination number and geometry of the metal ion (e.g., linear, square planar, tetrahedral, octahedral) and the number and orientation of binding sites on the ligand. By using rigid or semi-rigid quinoline-based ligands, chemists can direct the self-assembly process to form specific, non-trivial topologies. nih.gov For example, linking two chelating units with a rigid spacer can lead to the formation of molecular squares or rectangles when reacted with a metal ion that prefers a 90-degree coordination angle, such as Pt(II). nih.gov The rational design of these systems holds promise for the development of functional materials with applications in catalysis, molecular recognition, and nanotechnology. nih.gov

Catalytic Applications of Metal Complexes Derived from Quinolin-8-ylmethanamine Dihydrochloride Analogues

The quinoline framework, a key component in analogues of Quinolin-8-ylmethanamine, serves as a robust scaffold for developing ligands used in a variety of metal-catalyzed reactions. These ligands are noted for their significant performance in catalysis, which is largely attributable to the steric and electronic effects they impart, leading to unique solubility and reactivity profiles for their metal complexes. researchgate.net The development of catalysts based on transition metal complexes is a significant area of research, driven by the high selectivity often achieved in homogeneous catalysis under mild reaction conditions. researchgate.net

Quinoline derivatives have been successfully used to create catalysts for a range of transformations. For instance, copper complexes incorporating quinoline-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. scilit.commdpi.com Similarly, palladium(II) catalysts using quinoline-based ligands are effective for the selective chlorination of free carboxylic acids. researchgate.net The hydrogenation of quinolines is another critical area, important for hydrodenitrogenation processes in fossil fuels and as a potential hydrogen storage technology. researchgate.netacs.org Both noble metals like rhodium, ruthenium, and iridium, and more earth-abundant 3d transition metals have been employed in these catalytic systems. researchgate.netresearchgate.net

Homogeneous Catalysis with Quinoline-Metal Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity, making it a powerful tool in synthetic chemistry. groupecoopsco.com Quinoline-metal complexes are exemplary homogeneous catalysts. The catalytic hydrogenation of quinoline and its derivatives to produce 1,2,3,4-tetrahydroquinoline (B108954) is a widely studied reaction, typically favoring the reduction of the heteroaryl ring. researchgate.net

Rhodium complexes, such as [Rh(COD)(PPh3)2]PF6, have been investigated for the regioselective homogeneous hydrogenation of quinoline. acs.org Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that such hydrogenations can be initiated by the coordination of the quinoline's carbocycle to a metal dihydride complex, followed by a metal-to-ligand hydride transfer. researchgate.net The development of highly active catalysts for quinoline hydrogenation is considered crucial for advancing hydrogen carrier technologies. researchgate.net

Beyond hydrogenation, quinoline-based metal complexes have demonstrated utility in other synthetic transformations. Copper-based molecular complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TMPA), an analogue system, are studied for their role in processes like the oxygen reduction reaction (ORR) and electrochemically mediated Atom Transfer Radical Polymerization (eATRP). acs.org Furthermore, platinum-antimony complexes supported by quinoline-appended ligands have been synthesized, showcasing the potential for creating multimetallic catalysts where the quinoline framework helps to control the electronic properties and coordination environment. acs.orgnih.gov

Ligand Electronic and Steric Effects on Catalytic Performance

The reactivity and efficiency of metal complexes in catalysis are profoundly influenced by the electronic and steric properties of their coordinating ligands. researchgate.net By modifying the quinoline scaffold, researchers can systematically tune these properties to optimize a catalyst for a specific reaction.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring directly impacts the electron density at the metal center. In a study involving cobalt complexes with pentadentate polypyridyl-amine ligands, replacing equatorial pyridines with the more basic and conjugated isoquinoline (B145761) groups (a quinoline isomer) resulted in lower overpotential and higher activity for hydrogen production. nih.gov This enhancement is attributed to the stabilization of the low-valent Co(I) species, which facilitates proton binding. nih.gov Similarly, in copper-catalyzed reactions, fine-tuning the electronic properties of N-heterocyclic carbene (NHC) ligands is a key factor in controlling diastereoselectivity. acs.org The catalytic activity of copper complexes in the oxidation of catechol also depends significantly on the chemical structure of the quinoline ligands and the nature of the coordinated ions. scilit.commdpi.com

Steric Effects: The steric bulk of the ligand can control substrate access to the metal center, influence the coordination geometry, and affect the stability of catalytic intermediates. For instance, in Pt(II) complexes with quinoline-appended Sb(III) ligands, the quinoline side arms create a specific geometric constraint around the platinum center. nih.gov The bond length of the Pt–Cl bond trans to the antimony (Sb) atom is slightly longer than the cis-Pt–Cl bond, indicating a stronger trans influence from the Sb atom compared to the quinoline nitrogen. nih.gov This subtle structural control, dictated by the ligand's steric profile, is crucial for modulating the metal's reactivity. In another example, diastereodivergent synthesis was achieved in a copper-catalyzed reaction by carefully tuning the steric effect of the NHC ligand. acs.org

The following tables provide research data illustrating these effects.

| Complex | Co(II)/Co(I) Potential (V vs. NHE) | Co(III)-H/Co(II)-H Potential (V vs. NHE) | Relative Photocatalytic Activity |

|---|---|---|---|

| Co(DPA-1-MPI)(H₂O)₃ | -0.71 | -0.35 | ~32x |

| Co(DPA-3-MPI)(H₂O)₃ | -0.42 | -0.09 | 1x |

| Complex | Pt-Sb Bond Length (Å) | Pt-Cl Bond Length (trans to Sb) (Å) | Pt-Cl Bond Length (cis to Sb) (Å) |

|---|---|---|---|

| (SbQ₃)PtCl₂ (Complex 3) | 2.5323(9) | 2.3818(14) | 2.2962(13) |

| (SbQ₂Ph)PtCl₂ (Complex 4) | 2.518(1) | 2.370(2) | 2.297(2) |

Theoretical and Computational Investigations of Quinolin 8 Ylmethanamine Dihydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. nih.gov

Density Functional Theory (DFT) for Electronic Descriptors and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine a range of global reactivity descriptors that predict the chemical behavior of a compound. nih.govnih.gov For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute these descriptors. nih.gov

These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov The electrophilicity index (ω) measures a species' capacity to accept electrons, while chemical potential (μ) indicates the tendency of electrons to escape from a system. nih.govnih.gov These parameters are vital for predicting how Quinolin-8-ylmethanamine (B184975) dihydrochloride (B599025) might interact with other molecules, such as biological targets or reactants in a chemical synthesis. nih.govnih.gov The stability of related urolithin compounds, for example, has been successfully ranked using these descriptors. nih.gov

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | IP | IP = -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA = -ELUMO | The energy released when an electron is added. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. physchemres.org |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates high polarizability. physchemres.org |

| Electronegativity | χ | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. physchemres.org |

| Chemical Potential | μ | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

This table outlines key electronic descriptors and their significance in predicting molecular reactivity, commonly calculated using DFT.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum. arabjchem.org

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, rich in electron density. They are characteristic of sites prone to electrophilic attack and are typically found around electronegative atoms like nitrogen and oxygen. arabjchem.orgsci-hub.se For a quinoline derivative, the nitrogen atom of the quinoline ring is a prominent negative region. arabjchem.orgresearchgate.net

Blue Regions: This color signifies positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly those bonded to electronegative atoms. nih.govsci-hub.se

Green Regions: These areas represent neutral or zero potential. nih.gov

By analyzing the MEP map of Quinolin-8-ylmethanamine dihydrochloride, one can identify the specific atoms involved in intermolecular interactions, such as hydrogen bonding, which is crucial for understanding its binding behavior with biological macromolecules. sci-hub.seresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The properties of these orbitals are fundamental to predicting a molecule's electronic behavior.

HOMO: This orbital acts as the primary electron donor. A molecule's nucleophilicity is determined by the energy and location of its HOMO. nih.govyoutube.com The reaction with an electrophile involves the donation of electrons from this orbital.

LUMO: This orbital serves as the primary electron acceptor, and its energy and location determine the molecule's electrophilicity. nih.govyoutube.com It accepts electrons from a nucleophile during a reaction.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

FMO analysis for this compound would reveal the distribution of these orbitals across the molecule, highlighting the atoms most likely to participate in electron transfer processes and thus dictate its chemical reactivity. pku.edu.cnyoutube.com

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital | HOMO | Represents the ability to donate an electron (nucleophilicity). youtube.com |

| Lowest Unoccupied Molecular Orbital | LUMO | Represents the ability to accept an electron (electrophilicity). youtube.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.govnih.gov |

This table summarizes the main components of FMO theory and their role in chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on conformational changes and intermolecular interactions within a system, such as a molecule in solution or bound to a protein. nih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments.

Analyze Interactions with Biological Targets: Simulate the binding of the molecule to a protein's active site, such as an enzyme like acetylcholinesterase, which has been studied for other quinoline derivatives. nih.gov These simulations can reveal key interactions (e.g., hydrogen bonds, π-stacking) that stabilize the ligand-protein complex.

Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the molecule to its target, helping to identify promising candidates for drug development. nih.gov

MD simulations are essential for bridging the gap between static molecular structures and dynamic biological function, providing insights that are not accessible through experimental methods alone. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are built using a dataset of compounds with known activities and are used to predict the activity of new, untested molecules, thereby reducing the time and cost associated with experimental screening. nih.govmdpi.com

For a class of compounds like quinoline derivatives, QSAR models can be developed to predict activities such as antitubercular or antimalarial efficacy. nih.govnih.gov The models are generated by calculating various molecular descriptors (e.g., electronic, topological, steric) and using statistical methods, like multiple linear regression, to find the best correlation with the observed biological activity. nih.govrasayanjournal.co.in

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional QSAR (3D-QSAR) represents an advancement over 2D-QSAR by considering the three-dimensional properties of molecules. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. These approaches align a series of molecules and calculate their steric and electrostatic fields at various points on a 3D grid.

The resulting 3D-QSAR models generate contour maps that visualize the regions where specific properties are correlated with biological activity:

Steric Maps: Show areas where bulky substituents increase (green contours) or decrease (yellow contours) activity.

Electrostatic Maps: Indicate regions where positive charges (blue contours) or negative charges (red contours) are favorable for activity.

These maps are highly valuable for lead optimization, as they provide intuitive, graphical guidance on how to modify the structure of a molecule, such as this compound, to enhance its desired activity or property. nih.gov

Prediction of Chemical Properties and Structural Features

Computational methods are widely used to predict the fundamental chemical properties and three-dimensional structural features of molecules. Density Functional Theory (DFT) is a particularly prominent method for these calculations, enabling the optimization of molecular geometries and the prediction of electronic properties. nih.govresearchgate.net

For quinoline derivatives, DFT calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on 8-hydroxyquinoline (B1678124) (8-HQ), a structurally similar compound, have used DFT with the B3LYP functional and various basis sets to determine its optimized geometry, revealing the planarity of the quinoline ring system. researchgate.net Such calculations would be equally applicable to this compound to understand the spatial arrangement of the methanamine substituent relative to the quinoline core.

Furthermore, computational models can predict a range of physicochemical properties. These properties are critical for understanding the molecule's behavior in various environments. While experimental data for Quinolin-8-ylmethanamine is available from suppliers, computational tools can provide deeper insights into its electronic nature.

Table 1: Predicted Physicochemical and Electronic Properties of Quinoline Derivatives Note: The following table includes data for related quinoline compounds to illustrate the types of properties that can be predicted computationally, as specific theoretical predictions for this compound are not widely published.

| Property | Predicted Value (Illustrative Example: 8-Hydroxyquinoline) | Method | Significance |

| Energy Gap (HOMO-LUMO) | 4.52 eV researchgate.net | DFT/B3LYP | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | Varies with solvent model | DFT | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

| Molecular Volume | Calculable | DFT/B3LYP | Relates to steric interactions and how the molecule fits into binding sites. nih.gov |

| Electron Affinity | Calculable | DFT | The energy released when an electron is added; relates to oxidizing capability. |

| Ionization Potential | Calculable | DFT | The energy required to remove an electron; relates to reducing capability. |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these investigations. The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov For 8-hydroxyquinoline, the theoretical energy gap has been calculated to be around 4.52 eV. researchgate.net Similar calculations for this compound would be invaluable in predicting its electronic behavior and potential for charge transfer interactions.

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme. nih.govredalyc.org

While specific molecular docking studies featuring this compound are not prominent in the literature, the quinoline scaffold is a common feature in many biologically active molecules, and numerous docking studies have been performed on its derivatives. These studies provide a clear indication of how this compound could be investigated. For example, various quinoline derivatives have been docked against targets such as HIV reverse transcriptase and the epidermal growth factor receptor (EGFR) to assess their potential as inhibitors. nih.govredalyc.org

The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (e.g., a quinoline derivative) are prepared. This includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking program, such as AutoDock or Glide, systematically explores various conformations of the ligand within the binding site of the receptor. nih.gov

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (often expressed in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. redalyc.org

Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor are then analyzed to understand the basis of the binding. redalyc.org For instance, in a study of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors, docking simulations revealed key hydrogen bond interactions with the lysine (B10760008) 101 residue in the enzyme's allosteric site.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives against Various Targets Note: This table presents findings from studies on various quinoline derivatives to exemplify the data generated from molecular docking simulations.

| Ligand (Quinoline Derivative) | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine-Substituted Quinoline | HIV Reverse Transcriptase (4I2P) | -10.67 | LYS 101, TRP 229 | |

| Tetrahydroquinoline Derivative | EGFR (4LRM) | -10.1 | CYS 800, ASP 858 | redalyc.org |

| 6-hydroxy-2-(4-chlorophenyl)quinoline-4-carboxylic acid | HCT-116 (Cancer Cell Line Target) | Not specified in abstract, but showed good affinity | Not specified in abstract | nih.gov |

These examples demonstrate that molecular docking could be a powerful tool to hypothesize potential biological targets for this compound and to understand the structural basis for its activity, should it be investigated for therapeutic purposes.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. rsc.org This is particularly valuable for understanding how complex molecules like quinolines are synthesized.

Several classic named reactions are used to synthesize the quinoline core, including the Combes, Doebner-von Miller, and Skraup syntheses. iipseries.org Computational studies have been employed to elucidate the intricate steps involved in these reactions.

The Combes quinoline synthesis, for example, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. iipseries.org Computational modeling of this reaction can detail the entire mechanism:

Initial Adduct Formation: The reaction begins with the protonation of the β-diketone, followed by nucleophilic attack by the aniline.

Dehydration: An intermediate Schiff base is formed after the elimination of a water molecule.

Cyclization: The key ring-closing step, which is often the rate-determining step, is an intramolecular electrophilic substitution. Computational analysis can determine the activation energy of this step.

Aromatization: Subsequent proton transfers and another dehydration step lead to the final aromatic quinoline product.

Table 3: Key Mechanistic Steps in Quinoline Synthesis Investigated Computationally

| Reaction Step | Computational Insights Provided | Relevance |

| Protonation and Nucleophilic Attack | Geometry of intermediates, charge distribution | Understanding the initial interaction between reactants. |

| Transition State of Cyclization | Activation energy barrier, geometry of the transition state | Identifying the rate-determining step and factors influencing reaction speed. rsc.org |

| Solvent Effects | Changes in reaction pathway and energetics in different solvents | Optimizing reaction conditions for higher yields. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Quinolin-8-ylmethanamine (B184975) dihydrochloride (B599025) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N, ³¹P, ⁷Li, ²H)

¹H (Proton) and ¹³C (Carbon-13) NMR are the most common techniques used for the structural elucidation of organic molecules like Quinolin-8-ylmethanamine dihydrochloride.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the aminomethyl group. The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of splitting due to spin-spin coupling between adjacent protons. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet or a multiplet further upfield, and the amine (-NH₃⁺) protons would also present a characteristic signal, the position of which can be dependent on the solvent and concentration. While specific experimental data for this compound is not readily available in published literature, data for related compounds like quinoline hydrochloride show aromatic protons in similar regions. researchgate.netchemicalbook.com For instance, the protons on the heterocyclic ring of quinoline hydrochloride are observed at shifts greater than 8.0 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 120-150 ppm), while the methylene carbon would appear at a higher field (lower ppm value). chemicalbook.comchemicalbook.com The chemical shifts are sensitive to the electronic effects of the substituents and the protonation state of the nitrogen atoms. researchgate.net

Other Nuclei (¹⁵N, ³¹P, ⁷Li, ²H): Analysis of other nuclei is less common for this type of molecule unless isotopic labeling is employed. ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms (the quinoline ring nitrogen and the primary amine nitrogen), which is particularly useful for studying protonation and coordination chemistry. However, this often requires specialized techniques or enriched samples due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. Techniques involving ³¹P, ⁷Li, or ²H are not typically relevant for the characterization of this specific compound unless it is part of a more complex system or formulation involving these elements.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Regions

| Nucleus | Structural Fragment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Quinoline Aromatic Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| ¹H | -CH₂- (Methylene) | ~4.0 - 5.0 | Singlet or AB quartet |

| ¹H | -NH₃⁺ (Ammonium) | Variable (solvent dependent) | Broad Singlet |

| ¹³C | Quinoline Aromatic Carbons | 120 - 150 | N/A |

| ¹³C | -CH₂- (Methylene) | ~40 - 50 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and providing clues about its structure through fragmentation analysis.

For the free base, Quinolin-8-ylmethanamine (C₁₀H₁₀N₂), the calculated monoisotopic mass is 158.084 g/mol . chem960.com In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 158. The dihydrochloride salt itself is not usually observed directly, as the HCl molecules are lost during ionization. The spectrum would reflect the protonated free base [M+H]⁺ at m/z 159.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragments. The observed fragmentation pattern provides a fingerprint that helps to confirm the structure. For Quinolin-8-ylmethanamine, expected fragmentation could involve the loss of the aminomethyl group or cleavage within the quinoline ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Based on data from related quinoline compounds, the following peaks can be anticipated mdpi.commdpi.comnist.govresearchgate.net:

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ would be characteristic of the stretching vibrations of the ammonium (B1175870) group (-NH₃⁺).

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are attributed to the C-H bonds of the quinoline ring.

C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system. mdpi.com

N-H Bending: Bending vibrations for the amine group typically appear in the 1500-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3400 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3000 - 3100 | Aromatic C-H Stretch | Quinoline Ring |

| 1400 - 1600 | C=C and C=N Stretch | Quinoline Ring |

| 1500 - 1650 | N-H Bend | Amine |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the theoretical values calculated from the molecular formula to assess the purity and confirm the composition of the compound.

For this compound, the molecular formula is C₁₀H₁₂Cl₂N₂. The theoretical elemental composition is calculated as follows:

Molecular Weight: 231.12 g/mol

Carbon (C): 51.97%

Hydrogen (H): 5.23%

Nitrogen (N): 12.12%

Chlorine (Cl): 30.68%

Experimental values that are in close agreement with these theoretical percentages would provide strong evidence for the identity and purity of the synthesized compound. This technique is often used in conjunction with spectroscopic methods for comprehensive characterization. sphinxsai.com

UV/Vis and Luminescence Spectroscopy for Electronic Transitions and Photophysical Properties in Research

The electronic absorption and emission properties of this compound are of significant interest for understanding its behavior in various chemical environments and for its potential applications in sensing and materials science. Spectroscopic analysis, particularly UV/Vis absorption and luminescence spectroscopy, provides critical insights into the electronic transitions and photophysical pathways of the molecule.

The UV/Vis absorption spectrum of quinoline-based compounds is primarily governed by π-π* and n-π* electronic transitions within the aromatic quinoline ring system. researchgate.net The core quinoline structure typically exhibits strong absorption bands in the ultraviolet region. nih.gov For instance, quinoline itself has a characteristic absorption peak around 313 nm. nih.gov In the case of this compound, the presence of the aminomethyl group at the 8-position and the protonation of both the quinoline ring nitrogen and the exocyclic amine nitrogen significantly influence the electronic structure and, consequently, the absorption spectrum.

Protonation of the nitrogen atom in the quinoline ring is known to affect the UV-Vis absorption spectra. nih.gov This often results in a bathochromic (red) shift of the absorption bands. The formation of the dihydrochloride salt implies that both the heterocyclic nitrogen and the primary amine of the methanamine substituent are protonated. This dual protonation is expected to further modulate the electronic distribution within the molecule, impacting the energies of the frontier molecular orbitals involved in electronic transitions.

Luminescence spectroscopy reveals information about the emissive properties of a molecule after it has absorbed light. While many quinoline derivatives are fluorescent, the intensity and wavelength of this fluorescence are highly dependent on their chemical structure and environment. nih.govresearchgate.net A significant phenomenon observed in quinolines is the enhancement of fluorescence upon protonation. rsc.org The use of strong acids to protonate quinolines can lead to a substantial increase in fluorescence intensity, in some cases by over 50-fold. rsc.org This suggests that this compound, existing in a protonated state, would likely exhibit notable fluorescence.

The photophysical properties of substituted quinolines are a subject of ongoing research. For example, studies on other 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), have shown that complexation with metal ions or changes in the local environment can dramatically alter their fluorescence, a property that is harnessed in the development of chemical sensors. rsc.org While specific experimental data for this compound is not extensively documented in publicly available literature, the expected photophysical parameters can be inferred from related compounds.

Below is a representative table of expected photophysical properties for a protonated 8-substituted quinoline derivative like this compound, based on data from similar compounds.

| Parameter | Expected Value/Range | Transition/Property |

| λabs, max 1 | ~240 - 260 nm | π-π* transition |

| λabs, max 2 | ~315 - 330 nm | n-π* transition (red-shifted due to protonation) |

| λem, max | ~450 - 500 nm | Fluorescence Emission |

| Stokes Shift | ~130 - 170 nm | Energy loss between absorption and emission |

| Fluorescence | Enhanced | Due to protonation of the quinoline nitrogen |

This interactive table is based on typical values for protonated quinoline derivatives and serves as an illustrative guide. Actual experimental values may vary.

The study of the electronic transitions and photophysical properties of this compound and related compounds continues to be an active area of research, with potential applications in the design of novel fluorescent probes and functional materials. nih.gov

Quinolin 8 Ylmethanamine Dihydrochloride As a Precursor and Scaffold in Academic Research

Utilization as a Building Block for Complex Heterocyclic Systems

The primary amine functionality of Quinolin-8-ylmethanamine (B184975) serves as a versatile handle for the construction of novel heterocyclic rings fused to the quinoline (B57606) core. This transformation is pivotal in medicinal chemistry, where the creation of unique, three-dimensional structures is essential for exploring new pharmacological activities. The strategic placement of the aminomethyl group at the 8-position offers a distinct trajectory for cyclization reactions compared to the more commonly studied 8-aminoquinoline (B160924).

The reactivity of the primary amine allows for its participation in a variety of classical and modern synthetic methodologies aimed at ring formation. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings. The choice of the reaction partner can be tailored to introduce five, six, or even seven-membered rings, thereby systematically expanding the chemical space around the quinoline scaffold.

A hypothetical, yet chemically plausible, application of Quinolin-8-ylmethanamine as a building block is the Pictet-Spengler reaction. This reaction, typically involving a β-arylethylamine and an aldehyde or ketone, could be adapted for Quinolin-8-ylmethanamine. While not a traditional Pictet-Spengler substrate, the underlying principle of intramolecular cyclization following imine formation could inspire novel synthetic routes.

| Reaction Type | Reactant(s) | Potential Heterocyclic Product |

| Condensation | 1,3-Dicarbonyl compound | Fused Diazepine Ring |

| Cyclization | α,β-Unsaturated ester | Fused Pyridinone Ring |

| Multicomponent Reaction | Aldehyde, Isocyanide | Fused Imidazole Ring |

Scaffold Evolution and Molecular Hybridization Strategies

The concept of scaffold evolution involves the systematic modification of a core structure to generate a library of related compounds with diverse properties. Quinolin-8-ylmethanamine is an ideal starting point for such strategies. The primary amine can be readily acylated, alkylated, or transformed into other functional groups, each modification serving as a branch point for further diversification.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, can be effectively employed using Quinolin-8-ylmethanamine. The aminomethyl group provides a convenient attachment point for other bioactive moieties. For example, coupling with known enzyme inhibitors or receptor ligands could lead to hybrid molecules with dual or synergistic biological activities. This approach has been successfully applied to other quinoline derivatives, suggesting a high probability of success for Quinolin-8-ylmethanamine.

One can envision the synthesis of amide or urea (B33335) derivatives by reacting Quinolin-8-ylmethanamine with carboxylic acids or isocyanates, respectively. These derivatives can then be subjected to further chemical transformations, allowing for the exploration of a vast chemical space.

Design Principles for Quinoline-Based Scaffolds in Target-Oriented Synthesis